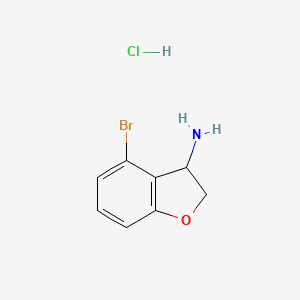![molecular formula C16H14N4O8 B15123290 6-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B15123290.png)
6-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(E)-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl]-2,3-dimethoxybenzoic acid is an organic compound characterized by its complex structure, which includes a dinitrophenyl hydrazone moiety and a dimethoxybenzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl]-2,3-dimethoxybenzoic acid typically involves multiple steps. One common method starts with the preparation of 2,4-dinitrophenylhydrazine, which is then reacted with an appropriate aldehyde or ketone to form the hydrazone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require acidic catalysts to facilitate the formation of the hydrazone bond .
Industrial Production Methods
This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents like 2,4-dinitrophenylhydrazine .
Chemical Reactions Analysis
Types of Reactions
6-[(E)-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl]-2,3-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-[(E)-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl]-2,3-dimethoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Medicine: Research is ongoing into its potential as an anticancer agent, given its structural similarity to other bioactive hydrazones.
Industry: It may be used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-[(E)-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl]-2,3-dimethoxybenzoic acid involves its interaction with molecular targets through its hydrazone and dinitrophenyl groups. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by binding to specific proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A simpler compound used in similar applications, particularly in detecting carbonyl compounds.
2,3-Dimethoxybenzoic Acid: Shares the benzoic acid moiety but lacks the hydrazone group, limiting its reactivity and applications.
Uniqueness
6-[(E)-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl]-2,3-dimethoxybenzoic acid is unique due to its combination of a dinitrophenyl hydrazone and a dimethoxybenzoic acid group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile tool in scientific research .
Properties
Molecular Formula |
C16H14N4O8 |
|---|---|
Molecular Weight |
390.30 g/mol |
IUPAC Name |
6-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C16H14N4O8/c1-27-13-6-3-9(14(16(21)22)15(13)28-2)8-17-18-11-5-4-10(19(23)24)7-12(11)20(25)26/h3-8,18H,1-2H3,(H,21,22)/b17-8+ |
InChI Key |
MZOWRDVJTQNQLQ-CAOOACKPSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


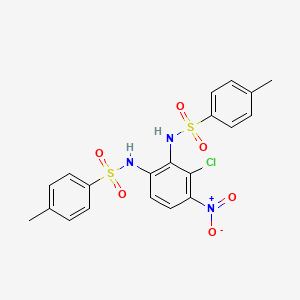
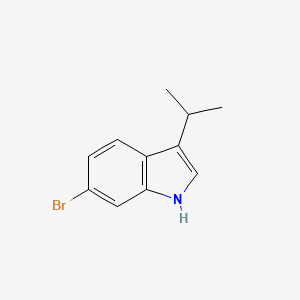
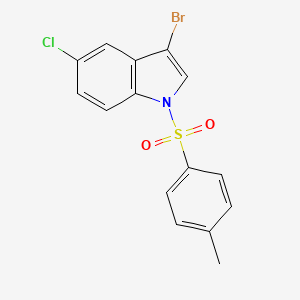
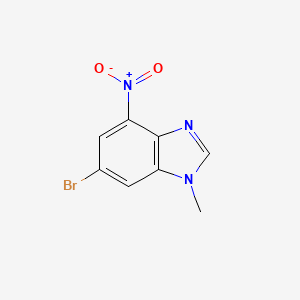
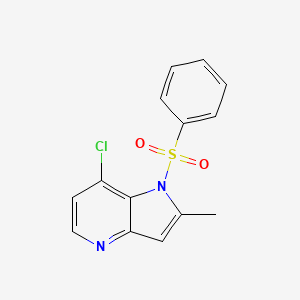
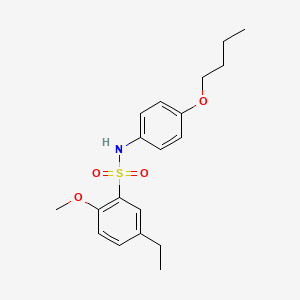



![N,5-dimethyl-N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B15123264.png)
![4-bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15123269.png)
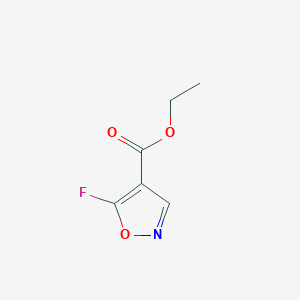
![(2R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylicacid](/img/structure/B15123282.png)
